molecular formula C9H12N2O2 B14433057 N-Benzyl-N'-hydroxy-N-methylurea CAS No. 78322-22-2

N-Benzyl-N'-hydroxy-N-methylurea

Cat. No.: B14433057
CAS No.: 78322-22-2
M. Wt: 180.20 g/mol
InChI Key: YSBZRMQAMSUXAU-UHFFFAOYSA-N
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Description

N-Benzyl-N’-hydroxy-N-methylurea is an organic compound that belongs to the class of N-substituted ureas. These compounds are known for their diverse chemical and biological properties, making them valuable in various scientific and industrial applications. The structure of N-Benzyl-N’-hydroxy-N-methylurea consists of a benzyl group, a hydroxy group, and a methylurea moiety, which contribute to its unique reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-N’-hydroxy-N-methylurea can be achieved through several methods. One common approach involves the nucleophilic addition of benzylamine to an isocyanate derivative, followed by hydrolysis to introduce the hydroxy group. This reaction typically occurs in aqueous conditions without the need for organic co-solvents .

Industrial Production Methods: Industrial production of N-substituted ureas, including N-Benzyl-N’-hydroxy-N-methylurea, often involves the reaction of amines with carbamoyl chlorides or isocyanates. These reactions are conducted under controlled conditions to ensure high yield and purity. The use of environmentally friendly and resource-efficient methods is emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: N-Benzyl-N’-hydroxy-N-methylurea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include benzyl-substituted ureas, hydroxy-substituted derivatives, and various reduced or oxidized compounds .

Scientific Research Applications

N-Benzyl-N’-hydroxy-N-methylurea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Benzyl-N’-hydroxy-N-methylurea involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The benzyl group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate enzymatic activity and protein-protein interactions, leading to various biological effects .

Similar Compounds:

Uniqueness: N-Benzyl-N’-hydroxy-N-methylurea is unique due to the presence of both the benzyl and hydroxy groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

78322-22-2

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

1-benzyl-3-hydroxy-1-methylurea

InChI

InChI=1S/C9H12N2O2/c1-11(9(12)10-13)7-8-5-3-2-4-6-8/h2-6,13H,7H2,1H3,(H,10,12)

InChI Key

YSBZRMQAMSUXAU-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)NO

Origin of Product

United States

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